In-Depth Technical Guide: Steric Bulk and Tolman Cone Angle of 2-(Di-t-butylphosphino)ethylamine
In-Depth Technical Guide: Steric Bulk and Tolman Cone Angle of 2-(Di-t-butylphosphino)ethylamine
This guide provides an in-depth technical analysis of 2-(Di-t-butylphosphino)ethylamine , focusing on its steric parameters, coordination behavior, and practical applications in catalysis.
Executive Summary
2-(Di-t-butylphosphino)ethylamine (
Steric Analysis: Beyond the Static Cone Angle
The Tolman Cone Angle ( )
The classic Tolman cone angle for a phosphine ligand
For 2-(Di-t-butylphosphino)ethylamine , the steric bulk is dominated by the two tert-butyl groups on the phosphorus. While a direct experimental
-
Reference Standard (
): (Extreme bulk). -
Reference Standard (
): . -
Reference Standard (
): .
Calculated Estimate:
Replacing a methyl group with an ethylamine chain (
-
Effective Tolman Cone Angle (
): ~165° – 175° (Monodentate mode).
The Hemilabile "Switch"
The true steric influence of this ligand is defined by its coordination mode. The amine arm is not just a steric bulk; it is a functional "arm" that can bind or release the metal center.
| Coordination Mode | Steric Descriptor | Value (Approx.) | Impact on Catalysis |
| Monodentate ( | Cone Angle ( | 165°–175° | High steric pressure; promotes reductive elimination. Amine arm acts as a proton shuttle or H-bond donor. |
| Bidentate ( | Bite Angle ( | ~83°–87° | Stabilizes low-coordinate intermediates (e.g., after oxidative addition). Forms a rigid 5-membered chelate ring. |
Mechanistic Implications (Causality)
The steric bulk of the tert-butyl groups forces the complex into a low-coordinate geometry (often 12- or 14-electron species), which is highly active for oxidative addition. The hemilabile amine arm then acts as an intramolecular base or stabilizing chelate .
The Hemilabile Catalytic Cycle
In cross-coupling reactions (e.g., Buchwald-Hartwig), the ligand operates via a "windshield wiper" mechanism:
-
Oxidative Addition: The bulky
moiety supports the transition. The amine arm may be dissociated ( ) to allow substrate approach. -
Transmetallation/Deprotonation: The amine arm binds (
), stabilizing the intermediate and potentially shuttling a proton from the nucleophile (amine/alcohol) to the base. -
Reductive Elimination: The steric pressure of the
groups forces the product out.
Figure 1: The hemilabile catalytic cycle showing the oscillation between monodentate (high steric bulk) and bidentate (stabilized) states.
Experimental Protocol: Synthesis & Handling
Safety Warning: Di-tert-butylphosphine (
Synthesis of 2-(Di-t-butylphosphino)ethylamine
This protocol utilizes the nucleophilic substitution of a chloro-amine salt by a lithiated phosphine.
Reagents:
-
Di-tert-butylphosphine (
)[2][3][4] -
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
2-Chloroethylamine hydrochloride (
) -
Solvents: THF (anhydrous), Diethyl ether (anhydrous)
Step-by-Step Methodology:
-
Lithiation of Phosphine:
-
In a flame-dried Schlenk flask under Argon, dissolve
(1.0 eq) in anhydrous THF at -78°C. -
Dropwise add n-BuLi (1.05 eq).
-
Allow to warm to room temperature (RT) and stir for 1 hour. The solution turns yellow/orange, indicating
formation.
-
-
Preparation of Electrophile:
-
In a separate flask, suspend 2-chloroethylamine hydrochloride (1.0 eq) in THF.
-
Note: To generate the free base in situ (if necessary for solubility), 2 equivalents of base are often used, but direct reaction with the lithium phosphide (2 eq of Li-phosphide or 1 eq Li-phosphide + 1 eq extra base) is more common to neutralize the HCl.
-
Refined Step: Add 2 equivalents of n-BuLi to the phosphine if using the HCl salt directly, or pre-neutralize the amine salt. Best Practice: Use 2-chloroethylamine free base (freshly prepared) or add the solid hydrochloride salt to the
solution (requires 2 eq of or 1 eq + 1 eq NaH). -
Recommended: Add 2-chloroethylamine hydrochloride solid to a suspension of NaH (1.1 eq) in THF to generate the free amine in situ, filter, then add to the phosphide.
-
-
Coupling:
-
Add the 2-chloroethylamine (free base solution) dropwise to the
solution at 0°C. -
Reflux the mixture for 4–12 hours.
-
-
Workup:
-
Remove solvent under vacuum.
-
Extract with pentane or diethyl ether (under Argon).
-
Filter through Celite to remove LiCl salts.
-
Concentrate to yield the product as a colorless to pale yellow oil.
-
Characterization Validation:
-
NMR: Singlet around
ppm (typical for alkyl-di-t-butylphosphines). -
NMR: Look for the
doublet ( ppm) and the ethylene bridge multiplets.
Summary Data Table
| Parameter | Value / Description | Source/Note |
| Formula | MW: 189.28 g/mol | |
| Tolman Cone Angle ( | ~170° (Estimated) | Based on |
| Bite Angle ( | ~85° | In |
| pKa (Amine) | ~10 (Estimated) | Typical for primary alkyl amines. |
| Physical State | Liquid / Low-melting solid | Air-sensitive; often stored as 10% THF solution. |
| Key Application | Pd-catalyzed Coupling | Buchwald-Hartwig, Suzuki-Miyaura. |
References
-
Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348. Link
-
Jover, J., & Cirera, J. (2019).[3] "Computational assessment on the Tolman cone angles for P-ligands". Dalton Transactions, 48, 15036-15048.[6] Link[6]
-
Bader, A., & Lindner, E. (1991). "Coordination chemistry and catalysis with hemilabile oxygen-phosphorus and nitrogen-phosphorus donor ligands". Coordination Chemistry Reviews, 108(1), 27-110. Link
-
Strem Chemicals/Ascensus. "Bis[2-(di-t-butylphosphino)ethyl]amine Product Data". Catalog No. 15-7309. Link(Note: Reference for commercial availability and handling properties).
Sources
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]
- 3. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-(Di-t-butylphosphino)ethylamine | CAS 1053658-84-6 | Catsyn [catsyn.com]
- 5. alfachemic.com [alfachemic.com]
- 6. diposit.ub.edu [diposit.ub.edu]
